![molecular formula C9H8ClN3O B2406727 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine CAS No. 915977-08-1](/img/structure/B2406727.png)
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
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Overview
Description
“4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is a chemical compound with the CAS Number: 915977-08-1. It has a molecular weight of 209.63 . The IUPAC name for this compound is 4-chloro-6-methoxy-1,5-naphthyridin-3-amine .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is 1S/C9H8ClN3O/c1-14-7-3-2-6-9 (13-7)8 (10)5 (11)4-12-6/h2-4H,11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Antimalarial Research
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and its derivatives have been explored in antimalarial research. For example, N4-substituted 1,5-naphthyridin-4-amines, prepared from related compounds, were tested for antimalarial activity against Plasmodium vinckei vinckei in mice. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening (Barlin & Tan, 1984).
Reactivity and Synthesis Studies
Several studies have focused on the reactivity and synthesis of 1,5-naphthyridin derivatives. Research by Czuba & Woźniak (2010) involved the amination of bromo- and chloro-1,6-naphthyridines, leading to the formation of various isomeric amino derivatives through a mechanism involving addition-elimination (AE) and didehydro-naphthyridine intermediates (Czuba & Woźniak, 2010).
Abele et al. (2014) discussed synthetic routes to fluoronaphthyridines, highlighting methods for introducing fluorine atoms. They noted the significance of the compound 6-methoxy-1,5-naphthyridin-3-amine in their synthesis process, which involved a one-pot diazotation–fluorodediazoniation reaction (Abele et al., 2014).
Titkova et al. (1981) investigated the synthesis and properties of 4-substituted 1,5-naphthyridines, including their IR and UV spectra. This study provided insights into the chemical behavior of these compounds, essential for their application in various fields (Titkova et al., 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents . This suggests that the compound could interact with its targets through similar mechanisms.
properties
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIILULKFVYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine |
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